molecular formula C6H4F3NO2S B2817736 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid CAS No. 126889-06-3

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic Acid

Cat. No.: B2817736
CAS No.: 126889-06-3
M. Wt: 211.16
InChI Key: DMKDYSIOZORCEB-UHFFFAOYSA-N
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Description

4-Methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 144059-86-9) is a heterocyclic compound with the molecular formula C₁₂H₈F₃NO₂S and a molecular weight of 287.256 g/mol . The molecule features a thiazole core substituted with a methyl group at position 4, a trifluoromethyl (-CF₃) group at position 2, and a carboxylic acid (-COOH) moiety at position 5 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid enables hydrogen bonding and salt formation, making it a versatile intermediate in pharmaceutical synthesis . This compound is frequently utilized in the development of bioactive derivatives, such as antifungal agents and enzyme inhibitors, due to its balanced electronic and steric properties .

Properties

IUPAC Name

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3NO2S/c1-2-3(4(11)12)13-5(10-2)6(7,8)9/h1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMKDYSIOZORCEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126889-06-3
Record name 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-2-(trifluoromethyl)thiazole with a carboxylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve safety.

Chemical Reactions Analysis

Types of Reactions

4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidines.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

4-Methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid has the molecular formula C8H6F3NO2SC_8H_6F_3NO_2S and a molecular weight of 239.20 g/mol. Its structure features a thiazole ring, which is crucial for its biological activity. The trifluoromethyl group enhances the compound's lipophilicity and biological potency.

Antimicrobial Activity

Research indicates that this compound serves as an intermediate in the synthesis of thifluzamide, an agricultural bactericide with potent antifungal properties. The compound's thiazole ring is known to exhibit significant antimicrobial activity against various pathogens, making it a valuable component in drug development .

Anti-inflammatory Properties

Studies have shown that derivatives of thiazole compounds can exhibit anti-inflammatory effects. The incorporation of the trifluoromethyl group may enhance these properties, suggesting potential applications in developing anti-inflammatory drugs .

Crop Protection

As mentioned earlier, this compound is used as an intermediate for synthesizing thifluzamide, which is effective against fungal diseases in crops. This compound has shown promise in protecting crops from pathogens while minimizing environmental impact due to its targeted action .

Case Study on Antimicrobial Efficacy

A study demonstrated that compounds derived from this compound exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The structure-activity relationship analysis highlighted the importance of the trifluoromethyl group in enhancing antimicrobial potency .

Agricultural Field Trials

Field trials conducted with thifluzamide showed a marked reduction in fungal infections in crops treated with formulations containing this compound as an active ingredient. These trials confirmed the compound's effectiveness as a fungicide while demonstrating low toxicity to beneficial insects .

Mechanism of Action

The mechanism of action of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the thiazole ring can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Positional Isomerism

  • The altered dipole moment reduces acidity (pKa ~3.5 vs. ~2.8 for the original compound) and solubility in polar solvents .
  • 2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid : Here, the -CF₃ group shifts to position 3. Crystallographic studies reveal tighter molecular packing, increasing melting point (MP: 245°C vs. 210°C for the parent compound) .

Functional Group Replacements

  • 4-Methyl-2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazole-5-carboxylic acid (CAS 928003-03-6): Replacing -CF₃ with an amino (-NH-) group at position 2 increases molecular weight (302.270 g/mol) and hydrogen-bonding capacity, enhancing solubility in aqueous buffers (logP 1.2 vs. 2.5 for the parent) .
  • Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]thiazole-5-carboxylate (CAS 38471-47-5): Esterification of the carboxylic acid improves lipophilicity (logP 4.1 vs. 2.5), favoring blood-brain barrier penetration in preclinical studies .

Hydrazide Derivatives

  • N′-(Substituted benzylidene)-4-methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazides : These derivatives exhibit antifungal activity against Candida albicans (MIC: 8–32 µg/mL). The 4-hydroxybenzylidene analog shows the highest potency (MIC: 8 µg/mL), attributed to enhanced hydrogen bonding with fungal enzymes .
  • Thiazolyl hydrazine derivatives : Condensation with phenylhydrazines yields compounds with moderate antitumor activity (IC₅₀: 12–45 µM against MCF-7 cells) .

Pharmaceutical Impurities

  • 2-(3-Carbamoyl-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid : Identified as an impurity in febuxostat synthesis, this derivative highlights challenges in regioselective thiazole functionalization during industrial production .

Pharmacological Comparisons

  • 4-Methyl-2-[(2-methylbenzyl)amino]-1,3-thiazole-5-carboxylic acid: In streptozotocin-induced diabetic rats, this analog reduces blood glucose by 40% (vs. 15% for the parent compound), likely due to the amino group’s interaction with insulin receptors .
  • 2-(Butylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 937597-59-6): The butylamino substituent confers dual PPAR-α/γ agonism, showing promise for metabolic syndrome treatment .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Weight (g/mol) logP Melting Point (°C) Key Substituents
4-Methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid 287.256 2.5 210 -COOH, -CF₃, -CH₃
5-Methyl-2-(4-trifluoromethylphenyl)-thiazole-4-carboxylic acid 287.256 3.0 245 -COOH (position 4), -CF₃
Ethyl ester derivative 315.31 4.1 98 -COOEt (ester)
N′-(4-Hydroxybenzylidene) carbohydrazide 409.35 1.8 304 Hydrazide, hydroxyl

Table 2. Biological Activity Highlights

Compound Biological Target Activity (IC₅₀/MIC) Reference
Parent carboxylic acid Fungal CYP51 MIC: 32 µg/mL
4-Methyl-2-[(2-methylbenzyl)amino] analog Pancreatic β-cells 40% glucose reduction
Hydrazide (4-hydroxybenzylidene) Candida albicans MIC: 8 µg/mL

Biological Activity

4-Methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews its biological activity, synthesizing findings from various research studies and case reports.

  • Chemical Formula : C6H4F3NO2S
  • Molecular Weight : 211.16 g/mol
  • CAS Number : 117724-63-7
  • Melting Point : 238–241 °C

The biological activity of this compound primarily stems from its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and influence the compound's pharmacokinetics.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties in various studies. It has been tested against a range of pathogens, showing effectiveness in inhibiting bacterial growth. The presence of the thiazole ring is crucial for this activity, as it has been linked to the inhibition of bacterial enzyme systems .

Table 1: Summary of Biological Activities

Activity TypePathogen/TargetEffectivenessReference
AntiviralFlavivirusInhibition of replication
AntimicrobialBacterial strainsGrowth inhibition
CytotoxicityCancer cell linesVariable effects

Detailed Research Findings

  • Antiviral Studies : A study investigating thiazole derivatives showed that modifications at the C4 position significantly influenced antiviral activity. Compounds with specific substituents exhibited higher selectivity indices (TI), indicating a favorable therapeutic window .
  • Antimicrobial Efficacy : In vitro tests revealed that this compound effectively inhibited the growth of several bacterial strains, suggesting its potential as a lead compound for developing new antibiotics .
  • Cytotoxicity Assessments : In cancer research, this compound has been evaluated for its cytotoxic effects against various cancer cell lines. Results indicated variable cytotoxicity, necessitating further investigation into its mechanism and selectivity towards cancerous cells .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-methyl-2-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, and how do they influence its physicochemical properties?

  • The compound features a thiazole ring substituted with a methyl group at position 4, a trifluoromethyl group at position 2, and a carboxylic acid moiety at position 4. The molecular formula is C₆H₄F₃NO₂S .
  • Hydrogen bonding : The crystal structure reveals O—H⋯N and C—H⋯O interactions, forming chains that stabilize the solid-state structure. These interactions may influence solubility and melting point .
  • Electron-withdrawing effects : The trifluoromethyl group enhances stability and lipophilicity, impacting reactivity in synthetic modifications .

Q. What is a reliable method for synthesizing this compound?

  • Procedure : Hydrolyze methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate with aqueous NaOH (e.g., 9.62 g NaOH in 200 mL water) at 358 K for 1.5 hours. Acidify the solution to pH 1 with HCl, filter, and purify via recrystallization (ethyl acetate) to obtain colorless blocks (85% yield) .
  • Key reagents : Sodium hydroxide, ethyl alcohol, hydrochloric acid.
  • Optimization : Prolonged heating or excess acid may reduce yield due to side reactions.

Q. How can researchers characterize this compound’s purity and structure?

  • X-ray crystallography : Resolve hydrogen-bonding networks and confirm substituent positions .
  • Spectroscopy :

  • ¹H/¹³C NMR : Identify methyl (δ ~2.5 ppm) and carboxylic acid (δ ~12-14 ppm) protons.
  • FT-IR : Confirm carboxylic acid O—H stretch (~2500-3300 cm⁻¹) and C=O stretch (~1700 cm⁻¹).
    • HPLC : Assess purity (>95%) using reverse-phase columns and UV detection .

Advanced Research Questions

Q. How do intermolecular interactions (e.g., hydrogen bonding) affect the compound’s crystallinity and solubility?

  • Crystallinity : O—H⋯N and C—H⋯O bonds create a rigid lattice, confirmed by X-ray diffraction. This reduces solubility in non-polar solvents but enhances stability in polar aprotic solvents (e.g., DMSO) .
  • Solubility tuning : Modify the carboxylic acid group to esters or amides to disrupt hydrogen bonding and improve solubility for biological assays .

Q. What analytical challenges arise when studying derivatives of this compound, and how can they be addressed?

  • Challenge : Trifluoromethyl groups complicate ¹⁹F NMR interpretation due to spin-spin coupling.
  • Solution : Use decoupling techniques or ²D NMR (HSQC, HMBC) to resolve signals .
  • Mass spectrometry : High-resolution MS (HRMS) is critical for verifying molecular ions (e.g., [M-H]⁻ at m/z 228.99) and detecting trace impurities .

Q. How can researchers resolve contradictions in reported synthetic yields or reactivity data?

  • Case study : A reported 85% yield vs. lower yields in scaled-up reactions may stem from inefficient mixing or temperature gradients.
  • Methodology :

Conduct kinetic studies to identify rate-limiting steps.

Use in-situ monitoring (e.g., ReactIR) to optimize reaction time and temperature.

Compare recrystallization solvents (e.g., ethyl acetate vs. dichloromethane) to improve purity .

Q. What strategies enhance the compound’s reactivity for medicinal chemistry applications?

  • Carboxylic acid activation : Convert to acyl chlorides (SOCl₂) or mixed anhydrides for amide coupling .
  • Electrophilic substitution : Leverage the thiazole ring’s electron-deficient nature for regioselective functionalization at position 4 or 5 .
  • Table : Reactivity of common derivatives

DerivativeApplicationKey Reagent
Methyl esterIntermediate for hydrolysisCH₃OH/H₂SO₄
AmideBioactivity screeningEDC/HOBt
Acyl chlorideNucleophilic substitutionsSOCl₂

Methodological Considerations

  • Data validation : Cross-reference crystallographic data (CCDC deposition numbers) with computational models (DFT) to confirm bond angles and torsional strain .
  • Contradiction management : Replicate experiments under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize variability .

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